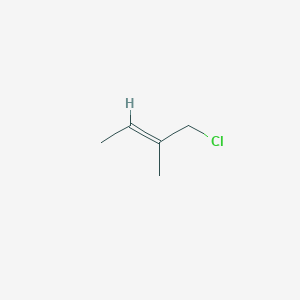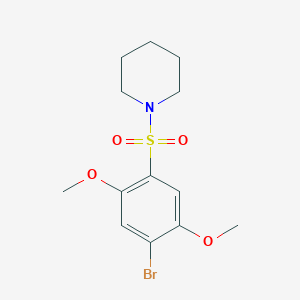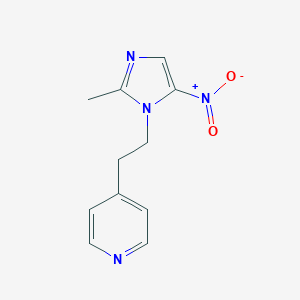
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications. DPA belongs to the class of acetamides and is commonly used in the field of medicinal chemistry and drug discovery.
Scientific Research Applications
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
Mechanism of Action
The exact mechanism of action of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. This compound is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied for its toxicity and safety profile, which may limit its use in some applications.
Future Directions
There are several future directions for the research and development of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another potential direction is to investigate its potential use as an anticancer agent for the treatment of various types of cancer. Additionally, further studies are needed to investigate the safety and toxicity profile of this compound to determine its suitability for use in humans.
Conclusion
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry and drug discovery. Its synthesis method is relatively simple, and it possesses a wide range of biological activities. This compound has been extensively studied for its potential use as a therapeutic agent for various diseases, and further research is needed to explore its full potential.
Synthesis Methods
The synthesis of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 3-pyridinecarboxaldehyde with 2,2-diphenylacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure this compound.
properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18N2O/c23-20(22-15-16-8-7-13-21-14-16)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15H2,(H,22,23) |
InChI Key |
DDBGPCYFXBKLDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















